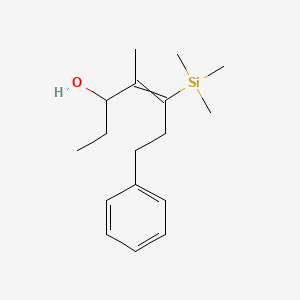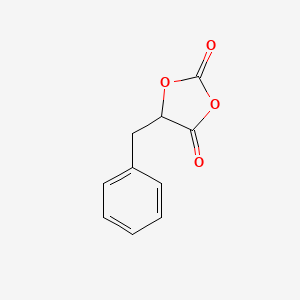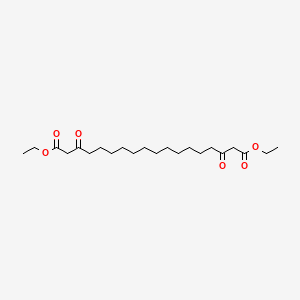
Diethyl 3,16-dioxooctadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,16-dioxooctadecanedioate is a chemical compound with the molecular formula C22H38O6. It is known for its unique structure, which includes two ester groups and a long carbon chain. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,16-dioxooctadecanedioate typically involves the esterification of 3,16-dioxooctadecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can optimize reaction conditions and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,16-dioxooctadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,16-dioxooctadecanedioic acid.
Reduction: Formation of diethyl 3,16-dihydroxyoctadecanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 3,16-dioxooctadecanedioate is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 3,16-dioxooctadecanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with biological pathways. The long carbon chain can also influence the compound’s solubility and membrane permeability, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3,16-dihydroxyoctadecanedioate: A reduced form of Diethyl 3,16-dioxooctadecanedioate.
3,16-dioxooctadecanedioic acid: The acid form of the compound.
Diethyl octadecanedioate: A similar compound with a different functional group arrangement.
Uniqueness
This compound is unique due to its specific ester groups and long carbon chain, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
349560-39-0 |
|---|---|
Formule moléculaire |
C22H38O6 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
diethyl 3,16-dioxooctadecanedioate |
InChI |
InChI=1S/C22H38O6/c1-3-27-21(25)17-19(23)15-13-11-9-7-5-6-8-10-12-14-16-20(24)18-22(26)28-4-2/h3-18H2,1-2H3 |
Clé InChI |
UQEQRIKEXGGQMQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CCCCCCCCCCCCC(=O)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
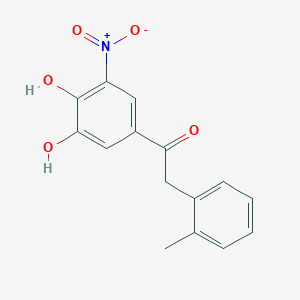
acetate](/img/structure/B14234176.png)
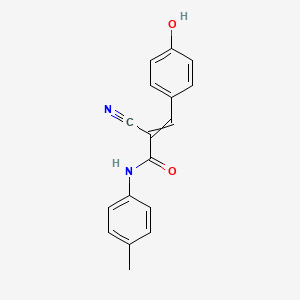
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
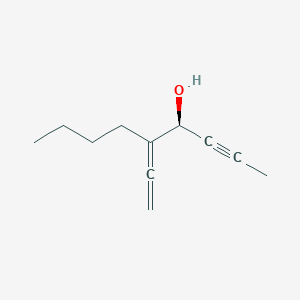
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
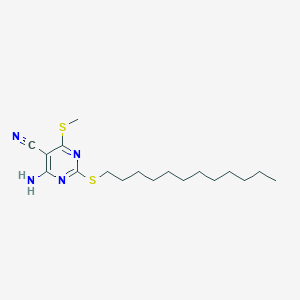
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
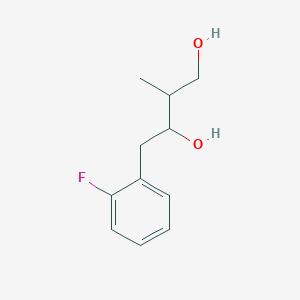
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
